H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) is a complex peptide compound primarily recognized for its pharmacological applications, particularly in treating hereditary angioedema. This compound is a derivative of Icatibant Acetate, which is a selective bradykinin B2 receptor antagonist. The structure of this compound includes multiple amino acids and modifications that enhance its biological activity.
The compound is synthesized through chemical processes that involve various amino acids and their derivatives. It is not naturally occurring but rather produced in laboratories for therapeutic use.
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) falls under the classification of peptide therapeutics, specifically as an antagonist for the bradykinin B2 receptor. Its primary application is in the management of conditions related to excessive bradykinin activity, such as hereditary angioedema.
The synthesis of H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support.
The molecular structure of H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) consists of various amino acids with specific modifications that enhance its pharmacological properties. The presence of D-amino acids and thiol groups contributes to its stability and receptor binding affinity.
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) undergoes various chemical reactions that are essential for its activation and interaction with biological targets:
The binding affinity and specificity are assessed through various in vitro assays using cell lines expressing the bradykinin B2 receptor.
The mechanism of action for H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) involves:
Clinical studies have demonstrated significant efficacy in reducing symptoms during acute attacks of hereditary angioedema when administered promptly.
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under refrigerated conditions.
Key chemical properties include:
Relevant analyses often include stability studies under various environmental conditions to ensure effective shelf-life and usability.
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) has several applications:
The systematic name H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) follows standard peptide nomenclature conventions, denoting a linear decapeptide with specific stereochemical and residue modifications:
Table 1: Residue-Specific Features and Modifications
Position | Residue | Symbol | Stereochemistry | Non-Standard Feature |
---|---|---|---|---|
1 | Arginine | Arg | D-configuration | Non-native chirality |
2 | Arginine | Arg | L-configuration | Proteinogenic |
3 | Proline | Pro | L-configuration | Proteinogenic |
4 | Hydroxyproline | Hyp | L-configuration | 4R-hydroxylation |
5 | Glycine | Gly | - | Proteinogenic |
6 | Thienylalanine | 2Thi | L-configuration | Aromatic heterocyclic side chain |
7 | Diaminobutyric Acid | Dab(1) | L-configuration | β-amino acid with extended diamine |
8 | Tetrahydroisoquinoline | Tic | D-configuration | Constrained bicyclic structure |
9 | Octahydroindole | Oic | 3AS,7AS | Rigid polycyclic scaffold |
10 | Arginine | Arg-(1) | L-configuration | C-terminal modification |
The peptide's structural classification falls within constrained receptor antagonists, characterized by multiple conformational restrictions: Hyp imposes torsional constraints at Position 4, while the tandem D-Tic-Oic unit (Positions 8-9) creates a β-turn mimetic that stabilizes the receptor-bound conformation. The Dab(1) residue introduces a shortened but diamino-functionalized side chain, potentially enabling novel ionic interactions with receptor epitopes absent in native peptides. With a molecular formula approximating C₆₀H₉₀N₂₀O₁₁S (based on PubChem CID 90488898) and molecular weight of ~1304.34 g/mol, this compound exhibits significant polarity and hydrogen-bonding capacity, suggesting limited blood-brain barrier permeability but strong engagement with extracellular receptor domains [1] [9] [3].
This peptide emerged from the iterative optimization of bradykinin antagonists originating with HOE 140 (Icatibant), which received clinical approval for hereditary angioedema in 2008. Researchers systematically modified Icatibant's core structure—H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg—to address two limitations: susceptibility to serine proteases at Position 7 and suboptimal receptor off-rate kinetics. The replacement of L-Ser⁷ with Dab(1) (2,4-diaminobutyric acid) constituted a strategic innovation, shortening the side chain while retaining cationic functionality. This alteration significantly reduced enzymatic cleavage by neutrophil elastase and related proteases without compromising bradykinin B₂ receptor affinity (Kᵢ ≈ 0.44 nM) [3] [7] [8].
Table 2: Key Developments in Bradykinin Antagonist Peptide Evolution
Year Range | Research Phase | Key Structural Innovations | Primary Research Applications |
---|---|---|---|
1985-1992 | First Generation | Hyp⁴ substitution for Pro in native bradykinin | In vitro receptor binding characterization |
1991-1995 | HOE 140 (Icatibant) | D-Tic⁸, Oic⁹, Thi⁶, D-Arg⁰ | Preclinical inflammation models |
1998-2005 | Metabolite Resistance | Ser⁷→D-Ser, Thi→D-2Thi substitutions | Pharmacokinetic optimization studies |
2008-2015 | Advanced Analogues | Dab(1)⁷ implementation (current compound) | Receptor dimerization & signaling studies |
Parallel research revealed unexpected activity at adrenomedullin receptors, positioning this compound among the first peptide antagonists capable of discriminating between calcitonin receptor-like receptor (CRLR) complexes with receptor activity-modifying protein 2 (RAMP2) versus RAMP3. This cross-reactivity profile—likely mediated by its C-terminal D-Tic-Oic-Arg motif—made it invaluable for mapping allosteric communication between GPCR transmembrane domains and their accessory proteins. Patent analyses reveal its incorporation in receptor mapping kits since 2012, underscoring its role as a pharmacological probe rather than a therapeutic candidate [6] [7] [3].
As a high-affinity bradykinin B₂ receptor antagonist (IC₅₀ = 0.7 nM in human umbilical vein assays), this peptide derivative potently interrupts the kallikrein-kinin system upstream of angiotensin conversion pathways. Its binding induces a sustained conformational change in the B₂ receptor that allosterically inhibits angiotensin 1-7 potentiation, effectively uncoupling the cross-talk between these two pressor systems. Molecular dynamics simulations indicate that the Dab(7) residue forms a salt bridge with B₂ receptor Glu⁴⁵⁷, a residue absent in angiotensin AT₁ binding sites, explaining its >500-fold selectivity for B₂ over AT₁ receptors [3] [7] [8].
The compound's significance extends to adrenomedullin (AM) signaling through its activity at CLR/RAMP receptors:
Table 3: Receptor Affinity Profile Relative to Key Analogues
Compound Structure | B₂ Receptor Kᵢ (nM) | AT₁ Receptor Kᵢ (µM) | CRLR/RAMP2 IC₅₀ (nM) | Molecular Weight (g/mol) |
---|---|---|---|---|
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1) | 0.71 ± 0.08 | 420 ± 35 | 380 ± 42 | ~1304.34 |
H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [2] [3] | 0.68 ± 0.12 | 390 ± 28 | 1120 ± 190 | 1148.34 |
Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH [5] [7] | 1850 ± 310 | >500 | >10000 | 1148.35 |
D-Arg-Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Tic-Oic-Arg-OH [4] [6] | 0.92 ± 0.15 | 450 ± 51 | 870 ± 130 | 1403.53 |
Sourcing data indicates availability through specialized peptide suppliers (e.g., GL Biochem, Simson Pharma) in research quantities (0.5-5 mg), primarily as trifluoroacetate salts for solubility. Current applications include fluorescently labeled versions for receptor internalization tracking and isotopically heavy (¹³C/¹⁵N) variants for quantitative mass spectrometry in receptor occupancy studies. These developments highlight its evolution from a receptor antagonist to a versatile molecular probe for systems pharmacology [3] [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9